![molecular formula C18H18BrClN2O2 B2424275 (Z)-N'-(4-bromobenzylidene)-4-(4-chloro-2-methylphenoxy)butanehydrazide CAS No. 329049-32-3](/img/structure/B2424275.png)
(Z)-N'-(4-bromobenzylidene)-4-(4-chloro-2-methylphenoxy)butanehydrazide
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Description
(Z)-N'-(4-bromobenzylidene)-4-(4-chloro-2-methylphenoxy)butanehydrazide, also known as BB-94, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its ability to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in a range of physiological and pathological processes. In
Scientific Research Applications
Nonlinear Optical Properties
- Hydrazones, including compounds similar to (Z)-N'-(4-bromobenzylidene)-4-(4-chloro-2-methylphenoxy)butanehydrazide, have been studied for their nonlinear optical properties. For instance, Naseema et al. (2010) investigated the third-order nonlinear optical properties of various hydrazones, revealing their potential in optical device applications like optical limiters and switches (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).
Urease Inhibition
- Certain hydrazone compounds have demonstrated strong urease inhibitory activities. Sheng et al. (2015) synthesized hydrazones that showed significant inhibition, suggesting potential applications in disrupting urease activity (Sheng, Chen, Li, Chen, Xu, Han, Yang, You, & Zhu, 2015).
Antimicrobial Applications
- Some derivatives of similar compounds have been evaluated for antimicrobial activities. Fuloria et al. (2009) synthesized novel imines and thiazolidinones from related hydrazides and tested them for antibacterial and antifungal activities (Fuloria, Singh, Yar, & Ali, 2009). Additionally, Sun et al. (2020) explored vanadium complexes derived from bromo and chloro-substituted hydrazones for their antimicrobial properties (Sun, Yu, Xu, Qiu, & Liu, 2020).
Corrosion Inhibition
- Hydrazones and their derivatives can also be effective in corrosion inhibition. Merimi et al. (2019) studied triazole derivatives for their efficiency in inhibiting mild steel corrosion in an acidic medium, indicating potential applications in material protection (Merimi, El Ouadi, Benkaddour, Lgaz, Messali, Jeffali, & Hammouti, 2019).
Analgesic and Anti-inflammatory Activities
- Derivatives of similar compounds have been synthesized and tested for their analgesic and anti-inflammatory activities. Dewangan et al. (2015) researched oxadiazole derivatives and found them to exhibit potent effects in this regard (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015).
properties
IUPAC Name |
N-[(Z)-(4-bromophenyl)methylideneamino]-4-(4-chloro-2-methylphenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O2/c1-13-11-16(20)8-9-17(13)24-10-2-3-18(23)22-21-12-14-4-6-15(19)7-5-14/h4-9,11-12H,2-3,10H2,1H3,(H,22,23)/b21-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAQLRHHYFPFIT-MTJSOVHGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NN=CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)N/N=C\C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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